(Triphenylphosphonio)difluoroacetate

Catalog No.
S3101046
CAS No.
1449521-05-4
M.F
C20H15F2O2P
M. Wt
356.309
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylphosphonio)difluoroacetate

CAS Number

1449521-05-4

Product Name

(Triphenylphosphonio)difluoroacetate

IUPAC Name

2,2-difluoro-2-triphenylphosphaniumylacetate

Molecular Formula

C20H15F2O2P

Molecular Weight

356.309

InChI

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

STIBMNDFQNRAQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F

solubility

not available

(Triphenylphosphonio)difluoroacetate (CAS: 1449521-05-4), commonly referred to as PDFA, is a highly specialized phosphobetaine inner salt utilized as a premium difluorocarbene (:CF2) and difluoromethylene ylide (Ph3P+CF2-) precursor. In procurement and process chemistry, PDFA is prioritized over classical fluorinating gases and highly hygroscopic salts due to its shelf-stable, free-flowing crystalline nature. It enables precise stoichiometric control and undergoes neutral, thermal decarboxylation to release reactive fluorinated species without the need for harsh chemical initiators, external bases, or extreme heating. This makes it an indispensable reagent for late-stage fluorination, Wittig-type gem-difluoroolefination, and the synthesis of complex fluorinated active pharmaceutical ingredients (APIs) where substrate integrity is paramount [1].

Substituting PDFA with older, generic difluorocarbene sources like sodium chlorodifluoroacetate (ClCF2COONa) or the Ruppert-Prakash reagent (TMSCF3) introduces severe processability and yield liabilities. ClCF2COONa is highly hygroscopic and deliquescent, making accurate large-scale weighing difficult, and requires extreme thermal activation (160–190 °C) that degrades sensitive substrates and promotes unwanted carbene dimerization [1]. Conversely, TMSCF3 requires chemical initiators (such as fluoride ions or alkoxides) to release :CF2, which can trigger side reactions or over-fluorination in highly functionalized molecules [2]. PDFA’s unique inner-salt architecture bypasses these issues entirely, allowing for additive-free, neutral activation at mild temperatures (80–100 °C), thereby ensuring batch-to-batch reproducibility and protecting sensitive functional groups during complex API synthesis[3].

Mild Thermal Activation for Sensitive Substrates

PDFA generates difluorocarbene via neutral thermal decarboxylation at mild temperatures (80–100 °C) without any additives. In direct contrast, traditional salts like sodium chlorodifluoroacetate require harsh heating (160–190 °C) in high-boiling solvents (e.g., diglyme) to achieve the same carbene release, which frequently leads to substrate degradation and carbene dimerization[1].

Evidence DimensionActivation Temperature
Target Compound Data80–100 °C (Additive-free)
Comparator Or BaselineSodium chlorodifluoroacetate (160–190 °C)
Quantified Difference60–110 °C reduction in processing temperature
ConditionsThermal generation of :CF2 in organic solvents

Lowering the activation temperature by over 60 °C prevents the thermal degradation of complex, late-stage pharmaceutical intermediates, improving overall isolated yields.

Superior Moisture Stability and Handling

For industrial scale-up, reagent stability directly impacts stoichiometric accuracy. PDFA is a bench-stable, free-flowing white solid that is insensitive to ambient air and moisture. Conversely, the baseline comparator, sodium chlorodifluoroacetate, is highly hygroscopic and deliquescent, requiring specialized dry-room handling and inert atmosphere storage to prevent rapid degradation and clumping[1].

Evidence DimensionMoisture Sensitivity / Handling
Target Compound DataNon-hygroscopic, bench-stable solid
Comparator Or BaselineSodium chlorodifluoroacetate (Highly hygroscopic and deliquescent)
Quantified DifferenceElimination of specialized dry-handling requirements
ConditionsAmbient laboratory and manufacturing storage conditions

Elimating the need for strict anhydrous handling reduces manufacturing overhead and prevents batch failures caused by moisture-induced stoichiometric inaccuracies.

Avoidance of Over-Fluorination in Lactam Synthesis

In the synthesis of medicinally relevant alpha-fluoro-gamma-lactams, conventional electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) results in poor diastereomeric ratios (<2:1) and significant over-fluorination to the alpha,alpha-difluoro byproduct. Utilizing PDFA as a difluorocarbene source avoids these electrophilic reagents entirely, providing high stereocontrol and eliminating the over-fluorination pathway [1].

Evidence DimensionReaction Selectivity / Byproduct Formation
Target Compound DataHigh stereocontrol, no over-fluorination
Comparator Or BaselineNFSI (Poor dr <2:1, significant alpha,alpha-difluoro byproduct)
Quantified DifferenceComplete suppression of over-fluorination and improved diastereomeric ratio
ConditionsSynthesis of alpha-fluoro-gamma-lactams from secondary amines

High selectivity eliminates the need for costly downstream chromatographic purification and epimerization steps, streamlining API production.

Dual-Mode Reactivity Consolidating Supply Chains

Unlike standard difluorocarbene sources (e.g., TMSCF3 or TFDA) which only generate :CF2, PDFA sequentially acts as both a mild Wittig ylide (Ph3P+CF2-) and a free difluorocarbene source upon heating. This allows PDFA to directly perform Wittig gem-difluoroolefination on aldehydes and ketones without the need to procure and mix separate phosphine reagents with hazardous halocarbons [1].

Evidence DimensionReactive Intermediate Capability
Target Compound DataGenerates both Ph3P+CF2- (ylide) and :CF2 (carbene)
Comparator Or BaselineTMSCF3 / TFDA (Generates only :CF2 or CF3-)
Quantified Difference2-in-1 reagent functionality
ConditionsOlefination and cyclopropanation reaction pathways

Procuring a single, dual-mode reagent simplifies inventory, reduces the number of synthetic steps, and eliminates the handling of toxic halocarbon precursors.

Late-Stage Difluoromethylation of Sensitive APIs

Because PDFA activates under mild, neutral thermal conditions (80–100 °C) without requiring harsh bases or chemical initiators, it is the optimal procurement choice for the late-stage introduction of difluoromethyl or difluoromethoxy groups into highly functionalized, thermally sensitive pharmaceutical intermediates [1].

Streamlined Wittig gem-Difluoroolefination

PDFA acts as a direct source of the Ph3P+CF2- ylide, making it highly effective for converting aldehydes and ketones into 1,1-difluoroalkenes. This application bypasses the traditional, hazardous requirement of mixing triphenylphosphine with ozone-depleting freons or toxic halocarbons in the reactor [1].

Scalable Difluorocyclopropanation

For the synthesis of fluorinated cyclopropanes, PDFA's non-hygroscopic, free-flowing solid nature allows for highly reproducible stoichiometric scaling. It avoids the severe moisture-handling liabilities and high-temperature dimerization issues associated with sodium chlorodifluoroacetate, ensuring consistent yields in industrial settings [2].

XLogP3

5.6

Dates

Last modified: 08-18-2023

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